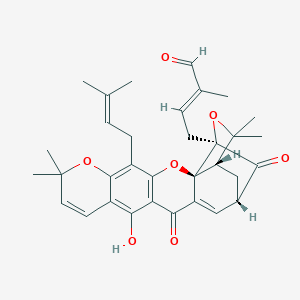
N-Ethyl-N'-methylethylenediamine
Vue d'ensemble
Description
N-Ethyl-N'-methylethylenediamine is a compound of interest across various chemical research domains, particularly in material science, organic synthesis, and as a potential intermediate for further chemical modifications. Its unique structure offers diverse reactivity and properties, making it a subject of study for its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of N-Ethyl-N'-methylethylenediamine derivatives and related compounds involves multiple steps, including chlorination, condensation, and hydrolysis, starting from basic or readily available chemical precursors. These methods offer advantages such as simplicity, ease of separation, and purification, catering to the potential for large-scale industrial production. For example, a novel synthesis route for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide demonstrates the compound's scalable synthesis feasibility with a yield of up to 75.2% (Lan-xiang, 2011).
Molecular Structure Analysis
Molecular structure analysis of N-Ethyl-N'-methylethylenediamine and its analogs often employs techniques such as 1H NMR, FTIR spectroscopy, and X-ray crystallography. These analyses provide insights into the compound's molecular geometry, electron distribution, and the potential for interaction with other molecules, which is crucial for understanding its reactivity and properties (Balakrishna, Abhyankar, & Walawalker, 2001).
Chemical Reactions and Properties
N-Ethyl-N'-methylethylenediamine participates in various chemical reactions, including photocuring in dental resins, where it serves as a co-initiator. This role illustrates the compound's versatility and utility in specialized applications, such as dental restorative materials, highlighting its polymerization capabilities and the effects on physical and mechanical properties of the resulting polymers (Nie & Bowman, 2002).
Applications De Recherche Scientifique
1. Organic Chemistry: Birch Reduction
- Summary of Application : N-Ethyl-N’-methylethylenediamine is used in the Birch reduction process, a chemical reaction that converts arenes into 1,4-cyclohexadienes .
- Methods of Application : The Birch reduction is performed using lithium and ethylenediamine (or analogs) in tetrahydrofuran at ambient temperature . This method is easy to set up, inexpensive, scalable, rapid, accessible to any chemical laboratory, and capable of reducing both electron-rich and electron-deficient substrates .
- Results or Outcomes : The Birch reduction has been employed throughout the pharmaceutical industry, perfumery industry, and academia . The reaction did not proceed without ethylenediamine .
2. Organic Chemistry: Condensation Reactions
- Summary of Application : N-Ethyl-N’-methylethylenediamine undergoes condensation with 2-hydroxy-3-methoxybenzaldehyde .
- Methods of Application : The specific methods of application are not detailed in the source, but condensation reactions typically involve the reaction of two molecules to form a larger molecule, along with the loss of a small molecule such as water .
- Results or Outcomes : The specific outcomes of this reaction are not detailed in the source .
3. Biochemistry: Cancer Research
- Summary of Application : N-Ethyl-N’-methylethylenediamine forms organometallic ruthenium (II) complexes that inhibit the growth in human ovarian cancer cell lines .
- Methods of Application : The specific methods of application are not detailed in the source, but typically these complexes would be synthesized and then tested in vitro against cancer cell lines .
- Results or Outcomes : The specific outcomes of this research are not detailed in the source, but the implication is that these complexes have potential as anti-cancer agents .
4. Organic Chemistry: Synthesis of Tripod Amphiphile
- Summary of Application : N’-Ethyl-N,N-dimethylethylenediamine is used as a reactant in the synthesis of tripod amphiphile .
- Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve a series of organic reactions to synthesize the desired compound .
- Results or Outcomes : The specific outcomes of this synthesis are not detailed in the source .
5. Organic Chemistry: Olefin Aziridination
- Summary of Application : N’-Ethyl-N,N-dimethylethylenediamine is used as a catalyst for olefin aziridination .
- Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve the reaction of an olefin with a nitrogen-containing compound in the presence of the catalyst .
- Results or Outcomes : The specific outcomes of this reaction are not detailed in the source .
6. Organic Chemistry: Synthesis of 2-Diethylaminoethylamine
- Summary of Application : N,N-Diethylethylenediamine is used in the synthesis of 2-Diethylaminoethylamine .
- Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve a series of organic reactions to synthesize the desired compound .
- Results or Outcomes : The specific outcomes of this synthesis are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
N'-ethyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-7-5-4-6-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYVLYENVWKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059399 | |
| Record name | 1,2-Ethanediamine, N-ethyl-N'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N'-methylethylenediamine | |
CAS RN |
111-37-5 | |
| Record name | N1-Ethyl-N2-methyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diazaheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diazaheptane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1-ethyl-N2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N-ethyl-N'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl(2-(methylamino)ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIAZAHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5SW0FIL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















